Vamicamide

Übersicht

Beschreibung

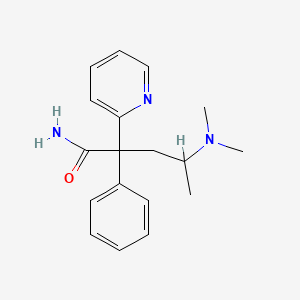

Vamicamide is an organic compound that features a dimethylamino group, a phenyl group, and a pyridyl group attached to a pentanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Vamicamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridyl Intermediate: The initial step involves the preparation of a pyridyl intermediate through a coupling reaction, such as the Wurtz coupling, which involves the reaction of 4-lithiodihalopyridines with an oxidizing agent like iodine or manganese dioxide.

Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with the pyridyl intermediate in the presence of a palladium catalyst.

Incorporation of the Dimethylamino Group: The dimethylamino group is typically added through a nucleophilic substitution reaction, where a dimethylamine reacts with an appropriate leaving group on the intermediate compound.

Formation of the Pentanamide Backbone: The final step involves the formation of the pentanamide backbone through an amide coupling reaction, using reagents such as di(2-pyridyl) carbonate or O,O’-di(2-pyridyl) thiocarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Vamicamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyridyl ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or pyridines.

Wissenschaftliche Forschungsanwendungen

Vamicamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Vamicamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. It may also participate in electron transfer reactions, influencing redox processes within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Dimethylamino)pyridine: Known for its catalytic properties in organic synthesis.

2-Phenylpyridine: Used as a ligand in coordination chemistry.

N,N-Dimethylbenzamide: Utilized in organic synthesis and as a solvent.

Uniqueness

Vamicamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a dimethylamino group and a pyridyl ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industry.

Biologische Aktivität

Vamicamide, chemically known as (+/-)-(2R*, 4R*)-4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide, is a compound primarily investigated for its pharmacological effects on urinary bladder function. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound acts as a muscarinic acetylcholine receptor (mAChR) antagonist, which plays a critical role in regulating bladder function. The compound exhibits a significant anti-bladder spasm effect, demonstrated by its pA2 value of 6.82 in bladder tissue, indicating its potency in blocking muscarinic receptors that mediate bladder contractions .

Urinary Bladder Function

A pivotal study conducted on conscious dog and rat models evaluated the effects of this compound on urinary bladder capacity and function. The findings revealed that:

- Increased Bladder Capacity : Orally administered this compound at doses of 0.32 mg/kg and 1.0 mg/kg significantly increased bladder capacity without altering residual urine volume or micturition pressure. This was comparable to the effects observed with oxybutynin and atropine, established medications for urinary frequency and incontinence .

- Cystometrography Results : In the dog model with transected hypogastric nerves, this compound improved bladder volume at micturition to over 50% compared to sham-operated controls. Similarly, in rats with lesions affecting bladder control, this compound showed comparable efficacy in enhancing bladder capacity .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known treatments for urinary incontinence:

| Drug | Dosage | Effect on Bladder Capacity | Remarks |

|---|---|---|---|

| This compound | 0.32 mg/kg | Significant increase | Comparable to established treatments |

| Oxybutynin | 0.10 mg/kg | Significant increase | Widely used for urinary frequency |

| Atropine | 0.10 mg/kg | Significant increase | Common anticholinergic agent |

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Canine Models : A study involving conscious dogs demonstrated that this compound effectively increased bladder capacity without adverse effects on residual urine volume or micturition pressure. The results were consistent across different dosages, reinforcing its potential as a treatment for urinary disorders .

- Rat Model Investigations : Further investigations in rat models with induced neurological lesions showed that this compound could restore bladder function significantly, suggesting its utility in conditions leading to urinary incontinence due to nerve damage .

- Pharmacological Reviews : Comprehensive reviews of muscarinic receptor agonists and antagonists have positioned this compound within the context of other therapeutic agents, emphasizing its unique profile as a selective antagonist that could be beneficial for patients suffering from overactive bladder syndromes .

Eigenschaften

CAS-Nummer |

97987-88-7 |

|---|---|

Molekularformel |

C18H23N3O |

Molekulargewicht |

297.4 g/mol |

IUPAC-Name |

4-(dimethylamino)-2-phenyl-2-pyridin-2-ylpentanamide |

InChI |

InChI=1S/C18H23N3O/c1-14(21(2)3)13-18(17(19)22,15-9-5-4-6-10-15)16-11-7-8-12-20-16/h4-12,14H,13H2,1-3H3,(H2,19,22) |

InChI-Schlüssel |

BWNLUIXQIHPUGO-UHFFFAOYSA-N |

SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Kanonische SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)N(C)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide 4-dimethylamino-2-phenyl-2-(2-pyridyl)valeramide FK 176 FK-176 FK176 FR 071741 FR-071741 FR071741 vamicamide vamicamide hydrochloride, ((R*,R*)-(+-))-isomer vamicamide, ((R*,R*)-(+-))-isomer vamicamide, (R-(R*,S*))-isomer vamicamide, (S-(R*,R*))-isome |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.